
2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a pyrazole ring, which is often found in pharmaceuticals.
Preparation Methods
The synthesis of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Attachment of the pyridazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyridazine precursor.
Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chlorides under basic conditions.
Final assembly: The final compound is obtained by coupling the intermediate with 2,4-difluorobenzene derivatives under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety undergoes characteristic reactions influenced by its electron-withdrawing nature and hydrogen-bonding capacity:
Hydrolysis :
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding 2,4-difluorobenzenesulfonic acid and the corresponding amine derivative. Reaction conditions: 6 M HCl, reflux (100–110°C, 12–24 hrs).
-
Basic hydrolysis (e.g., NaOH/EtOH) produces sulfonate salts and releases the amine.
Alkylation/Acylation :
-
The -NH group reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine. Products include N-alkyl or N-acyl sulfonamide derivatives .
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Acidic Hydrolysis | 6 M HCl, reflux, 12–24 hrs | Cleavage to sulfonic acid + amine derivative | |
N-Alkylation | R-X, Et₃N, DMF, 60°C | N-Alkylated sulfonamide |
Fluorine Substitution Reactions
The 2,4-difluorophenyl group participates in nucleophilic aromatic substitution (SNAr), with reactivity enhanced by electron-withdrawing sulfonamide and fluorine atoms:
Nucleophilic Displacement :
-
Fluorine at position 4 is more reactive due to para-directing effects of the sulfonamide group. Common nucleophiles include amines (e.g., piperidine), alkoxides, and thiols.
-
Example: Reaction with morpholine in DMSO at 120°C yields 4-morpholino-2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide.
Nucleophile | Conditions | Position Substituted | Yield | Reference |
---|---|---|---|---|
Morpholine | DMSO, 120°C, 8 hrs | C4 fluorine | 72% | |
Piperidine | DMF, 100°C, 6 hrs | C4 fluorine | 68% |
Pyrazole-Pyridazine Heterocycle Reactivity
The 3,4,5-trimethylpyrazole and pyridazine rings contribute to the following transformations:
Electrophilic Substitution :
-
Pyrazole undergoes electrophilic attack at position 4 (least hindered by methyl groups). Nitration with HNO₃/H₂SO₄ introduces a nitro group, while bromination (Br₂/FeBr₃) adds bromine .
-
Pyridazine participates in amination or halogenation at positions 4 or 5 under Pd-catalyzed cross-coupling conditions.
Cycloaddition Reactions :
-
The pyridazine ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .
Reductive and Oxidative Transformations
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine derivative.
-
Oxidation : The pyrazole methyl groups oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and HF.
-
Photolysis : UV irradiation (λ = 254 nm) induces C-F bond cleavage, forming aryl radicals.
This compound’s multifunctional design enables tailored modifications for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agent development. Further studies should explore enantioselective reactions and in silico modeling to predict novel derivatives .
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a potent inhibitor of various kinases, which are crucial in regulating cellular functions. Kinase inhibitors are vital in the treatment of cancers where dysregulated kinase activity contributes to tumor growth and survival.
- Mechanism of Action : The compound binds to the ATP-binding pocket of specific kinases, inhibiting their activity. This interaction can lead to reduced proliferation of cancer cells and enhanced apoptosis.
- Selectivity : Research indicates that 2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide exhibits selectivity towards certain mutant forms of kinases, which is critical for minimizing side effects associated with broader-spectrum inhibitors .
Cancer Treatment
The compound shows promise in clinical applications for treating various cancers, particularly those driven by specific mutations in kinase genes.
- Case Studies : Clinical trials have demonstrated that compounds similar to this compound effectively reduce tumor size in patients with non-small cell lung cancer (NSCLC) and other malignancies .
The ongoing research into this compound suggests potential expansions into other therapeutic areas beyond oncology. Its unique structural features may allow it to interact with other biological targets, paving the way for novel treatments.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide would depend on its specific target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site. The pyrazole ring may interact with specific proteins or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide include:
2,4-difluorobenzene derivatives: These compounds share the difluorobenzene core and may exhibit similar chemical reactivity.
Sulfonamide derivatives: Compounds with the sulfonamide group are known for their biological activity and are used in various therapeutic applications.
Pyrazole derivatives: These compounds are often found in pharmaceuticals and agrochemicals due to their diverse biological activities.
The uniqueness of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide lies in its combination of these functional groups, which may confer unique properties and activities compared to other similar compounds.
Biological Activity
2,4-Difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of fluorine atoms and a pyrazole moiety contributes to its unique properties and potential efficacy in various therapeutic areas.
Chemical Formula and Structure
- Molecular Formula: C19H19F2N5O2S
- Molecular Weight: 419.45 g/mol
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. They have been shown to inhibit various kinases involved in cancer progression. For instance:
- BRAF(V600E) and EGFR inhibition: These kinases are critical in several cancers, and compounds targeting them can potentially be used in cancer therapies .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinase pathways. The structure allows for interaction with ATP-binding sites in kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of related pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:
- Cytotoxicity: Compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range.
- Synergistic Effects: Combinations with doxorubicin showed enhanced efficacy compared to doxorubicin alone .
Study 2: In Vivo Antitumor Activity
In vivo studies using mouse models revealed that the compound significantly reduced tumor growth compared to controls. The administration of the compound led to:
- Tumor Volume Reduction: A decrease in tumor size was observed over a treatment period.
- Survival Rates: Increased survival rates were noted among treated groups .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antitumor Activity | Mechanism |
---|---|---|---|
2,4-Difluoro-N-(4-(6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | Structure | High | Kinase inhibition |
Pyrazolo[4,3-d]pyrimidine derivatives | Structure | Moderate | EGFR inhibition |
Other sulfonamide derivatives | Structure | Variable | Various pathways |
Properties
Molecular Formula |
C22H20F2N6O2S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20F2N6O2S/c1-13-14(2)28-30(15(13)3)22-11-10-21(26-27-22)25-17-5-7-18(8-6-17)29-33(31,32)20-9-4-16(23)12-19(20)24/h4-12,29H,1-3H3,(H,25,26) |
InChI Key |
BIBWWHNRDVHHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.